73231-34-2 Unlabeled
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
73231-34-2 Unlabeled is a synthetic compound known for its unique chemical structure and properties. It is a derivative of florfenicol, a broad-spectrum antibiotic used in veterinary medicine. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, and a fluorine atom, which enhances its biological activity and stability .
Preparation Methods
The synthesis of 73231-34-2 Unlabeled involves several steps:
Starting Materials: The synthesis begins with the preparation of the intermediate compounds, including the deuterated and fluorinated precursors.
Reaction Conditions: The key steps involve chlorination, fluorination, and sulfonylation reactions under controlled conditions.
Industrial Production: On an industrial scale, the production involves optimizing the reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
73231-34-2 Unlabeled undergoes various chemical reactions:
Scientific Research Applications
73231-34-2 Unlabeled has several scientific research applications:
Mechanism of Action
The mechanism of action of 73231-34-2 Unlabeled involves its interaction with bacterial ribosomes. The compound binds to the 50S subunit of the ribosome, inhibiting protein synthesis by blocking the peptidyl transferase activity. This prevents the elongation of the peptide chain, leading to the inhibition of bacterial growth and replication . The presence of deuterium and fluorine atoms enhances the binding affinity and stability of the compound, making it more effective against resistant bacterial strains .
Comparison with Similar Compounds
73231-34-2 Unlabeled can be compared with other similar compounds:
Florfenicol: A non-deuterated analog with similar antibacterial properties but lower stability and efficacy.
Chloramphenicol: An older antibiotic with a similar mechanism of action but associated with severe side effects like aplastic anemia.
Thiamphenicol: A derivative with a broader spectrum of activity but less effective against resistant strains.
The uniqueness of this compound lies in its enhanced stability, efficacy, and reduced side effects due to the presence of deuterium and fluorine atoms.
Properties
Molecular Formula |
C₁₂H₁₁D₃Cl₂FNO₄S |
---|---|
Molecular Weight |
361.23 |
Synonyms |
2,2-Dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-[(methyl-d3)sulfonyl]phenyl]ethyl]acetamide; (-)-Florfenicol-d3; Aquafen-d3; Aquaflor-d3; Florfenicol-d3; Nuflor-d3; Sch 25298-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.